REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:9])[C:5](Br)([CH3:7])[CH3:6])[CH3:2].[CH3:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[OH:17].C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1>[CH2:1]([O:3][C:4](=[O:9])[C:5]([CH3:7])([O:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[CH3:10])[CH3:6])[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
|
8.27 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)(C)Br)=O
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
Cs2CO3
|
Quantity
|
31.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool down to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in Et2O
|
Type
|
WASH
|
Details
|
washed with 1 N NaOH
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 9.69 g (68%) of D1a
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(C)(OC1=C(C=CC=C1)C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |